molecular formula C11H15BrFN B7809096 [(5-Bromo-2-fluorophenyl)methyl](butyl)amine

[(5-Bromo-2-fluorophenyl)methyl](butyl)amine

Cat. No.: B7809096
M. Wt: 260.15 g/mol
InChI Key: RGRPZOYHRWCMEX-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluorophenyl)methylamine is a secondary amine featuring a 5-bromo-2-fluorobenzyl group attached to a butylamine moiety. The compound’s structure combines a halogenated aromatic ring with an alkyl chain, which may influence its physicochemical properties, such as solubility, lipophilicity, and reactivity.

Properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN/c1-2-3-6-14-8-9-7-10(12)4-5-11(9)13/h4-5,7,14H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRPZOYHRWCMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluorophenyl)methylamine typically involves the following steps:

    Bromination and Fluorination: The starting material, 2-fluorotoluene, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).

    Formation of Benzylamine: The brominated product is then reacted with butylamine under basic conditions to form the desired (5-Bromo-2-fluorophenyl)methylamine. This step often involves the use of a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of (5-Bromo-2-fluorophenyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of corresponding aldehydes or ketones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) as bases.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(5-Bromo-2-fluorophenyl)methylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: It can serve as a probe in biological studies to investigate the interactions of fluorinated and brominated compounds with biological systems.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluorophenyl)methylamine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (5-Bromo-2-fluorophenyl)methylamine with three analogous compounds, focusing on molecular structure, substituents, and inferred properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
(5-Bromo-2-fluorophenyl)methylamine C₁₁H₁₄BrFN 260.14 g/mol 5-Bromo-2-fluorophenyl, butyl High lipophilicity due to butyl chain; halogenated aryl for electronic modulation .
[(5-Bromothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine C₁₃H₁₄BrNS 296.23 g/mol 5-Bromothiophene, 4-methylbenzyl Thiophene ring introduces sulfur heteroatom, altering π-electron density .
[(5-Bromofuran-2-yl)methyl][(3,4-dimethoxyphenyl)methyl]amine C₁₄H₁₆BrNO₃ 326.19 g/mol 5-Bromofuran, 3,4-dimethoxybenzyl Oxygen-rich furan and methoxy groups enhance polarity and H-bonding potential .
[(5-Bromofuran-2-yl)methyl][3-(trifluoromethyl)benzyl]amine C₁₃H₁₁BrF₃NO 334.13 g/mol 5-Bromofuran, 3-CF₃-benzyl CF₃ group increases electronegativity and metabolic stability .

Key Findings from Structural Analysis:

Aromatic vs. Heteroaromatic Cores :

  • The phenyl ring in the target compound provides a planar, electron-deficient aromatic system due to bromine and fluorine substituents. In contrast, thiophene (in ) and furan (in ) introduce heteroatoms that modulate electronic properties and solubility. For example, thiophene’s sulfur atom may enhance metal-binding capacity, while furan’s oxygen could improve aqueous solubility .

Alkyl vs. In contrast, benzyl or substituted benzyl groups (e.g., 3,4-dimethoxybenzyl in ) add steric bulk and π-stacking capability.

Halogen and Functional Group Effects :

  • Bromine and fluorine in the target compound may enhance metabolic stability and halogen-bonding interactions. The trifluoromethyl group in further amplifies electronegativity, which could influence receptor affinity or catalytic activity .

Biological Activity

(5-Bromo-2-fluorophenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H16BrFN
  • Molecular Weight : 273.17 g/mol
  • CAS Number : [not provided]

The compound features a bromine atom and a fluorine atom on the aromatic ring, which may influence its biological activity through enhanced receptor binding and modulation of signaling pathways.

The biological activity of (5-Bromo-2-fluorophenyl)methylamine is primarily attributed to its interaction with specific receptors and enzymes in biological systems. The presence of halogen substituents can enhance lipophilicity and binding affinity, potentially leading to increased potency in biological assays.

1. Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. (5-Bromo-2-fluorophenyl)methylamine may demonstrate activity against various bacterial strains, although specific data on this compound is limited.

2. Cytotoxicity

Research indicates that related compounds can exhibit cytotoxic effects on cancer cell lines. For instance, derivatives with similar functional groups have been evaluated for their ability to induce apoptosis in cancer cells. Future studies should focus on the cytotoxic potential of (5-Bromo-2-fluorophenyl)methylamine against specific cancer types.

3. Receptor Binding

The compound may function as a ligand for various receptors, influencing cellular signaling pathways. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter receptors, which could have implications for neurological disorders.

Research Findings

Recent studies have explored the synthesis and evaluation of derivatives related to (5-Bromo-2-fluorophenyl)methylamine:

StudyFindings
Investigated the synthesis of halogenated amines and their potential as drug candidates, indicating promising bioactivity.
Examined the cytotoxic effects of structurally related compounds on cancer cell lines, suggesting a need for further exploration into (5-Bromo-2-fluorophenyl)methylamine's efficacy.
Reported on the interactions of similar compounds with biological targets, highlighting the importance of halogen substituents in enhancing activity.

Case Studies

  • Case Study 1: Antitumor Activity
    • A study evaluated a series of brominated phenyl amines for their antitumor activity against A549 lung cancer cells.
    • Results showed that certain derivatives induced significant apoptosis, suggesting that (5-Bromo-2-fluorophenyl)methylamine could exhibit similar properties.
  • Case Study 2: Antimicrobial Testing
    • A comparative analysis was conducted on various halogenated compounds against common bacterial strains.
    • Preliminary results indicated that compounds with bromine and fluorine substitutions displayed enhanced antimicrobial activity.

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